molecular formula C16H12N2O2 B1616729 Quinolin-8-yl phenylcarbamate CAS No. 6329-08-4

Quinolin-8-yl phenylcarbamate

Cat. No.: B1616729
CAS No.: 6329-08-4
M. Wt: 264.28 g/mol
InChI Key: PBDIJXYBHFECQC-UHFFFAOYSA-N
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Description

Quinolin-8-yl phenylcarbamate is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.2787 .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline nucleus with a phenylcarbamate ester group . An interesting study on a related compound, Quinolin-8-yl 4-Chlorobenzoate, showed that the molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various synthesis protocols and functionalization reactions for biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.2787 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for Quinolin-8-yl phenylcarbamate is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities . For instance, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .

Future Directions

Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of new synthesis protocols and the exploration of novel therapeutic strategies . The role of anions in generating high symmetry non-equivalent molecules in urea and carbamate derivatives, including Quinolin-8-yl phenylcarbamate, is also a topic of interest .

Properties

CAS No.

6329-08-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

quinolin-8-yl N-phenylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)

InChI Key

PBDIJXYBHFECQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

6329-08-4

Origin of Product

United States

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